![molecular formula C11H10ClN7 B2396510 9-[(4-Chlor-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amin CAS No. 1513742-08-9](/img/structure/B2396510.png)
9-[(4-Chlor-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine” is a chemical compound with the CAS Number: 1513742-08-9. It has a molecular weight of 275.7 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 9-((4-chloro-6-methylpyrimidin-2-yl)methyl)-9H-purin-6-amine. The InChI code is 1S/C11H10ClN7/c1-6-2-7(12)18-8(17-6)3-19-5-16-9-10(13)14-4-15-11(9)19/h2,4-5H,3H2,1H3,(H2,13,14,15) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 275.7 . It is a powder that is stored at room temperature .Wirkmechanismus
The mechanism of action of 9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine involves the inhibition of the c-Met receptor tyrosine kinase. This leads to the inhibition of various cellular processes that are dependent on c-Met signaling, such as cell proliferation, migration, and survival. In addition, 9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine has been shown to induce apoptosis in cancer cells by activating the caspase pathway. The exact molecular mechanism of 9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine's action is still under investigation and requires further research.
Biochemical and Physiological Effects:
9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, 9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine has been shown to have antiviral and antifungal activities. However, its effects on normal cells and tissues are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine is its potent anticancer activity. It has been shown to be effective against various types of cancer cells, including those that are resistant to chemotherapy. In addition, 9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine has a relatively low toxicity profile, making it a promising candidate for further development as a therapeutic agent. However, there are also limitations to using 9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine in lab experiments. One of the limitations is its poor solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is still not fully understood, which makes it challenging to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on 9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine. One direction is to investigate its potential as a therapeutic agent for the treatment of various types of cancer. Another direction is to explore its antiviral and antifungal activities and its potential applications in the development of novel antiviral and antifungal drugs. Additionally, further research is needed to understand the molecular mechanism of 9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine's action and to optimize its pharmacological properties. In conclusion, 9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine is a promising compound with potential applications in medicinal chemistry, and further research is needed to fully explore its therapeutic potential.
Synthesemethoden
The synthesis of 9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine involves a series of chemical reactions. The starting material for the synthesis is 6-chloro-9H-purine, which is reacted with 2-chloro-4-methyl-6-aminopyrimidine in the presence of a base to yield 9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine. This synthesis method has been optimized to obtain high yields of 9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine with good purity.
Wissenschaftliche Forschungsanwendungen
Antitumor-Aktivität
9-[(4-Chlor-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amin: enthält strukturelle Elemente, die für Nukleoside wie Formycin A und Formycin B relevant sind. Diese natürlich vorkommenden Verbindungen weisen eine signifikante Antitumor-Aktivität auf . Forscher könnten sein Potenzial als Antitumormittel untersuchen oder seine Auswirkungen auf Krebszellen erforschen.
Safety and Hazards
Eigenschaften
IUPAC Name |
9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]purin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN7/c1-6-2-7(12)18-8(17-6)3-19-5-16-9-10(13)14-4-15-11(9)19/h2,4-5H,3H2,1H3,(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKVTYBBRQZTCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CN2C=NC3=C(N=CN=C32)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1513742-08-9 |
Source


|
| Record name | 9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B2396429.png)
![Ethyl 2-[3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]phenyl]acetate](/img/structure/B2396432.png)
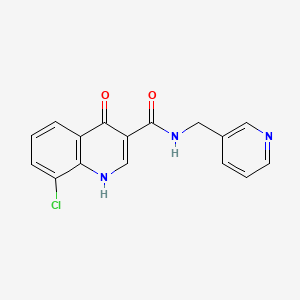
![2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2396435.png)
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-fluorobenzoic acid](/img/structure/B2396436.png)
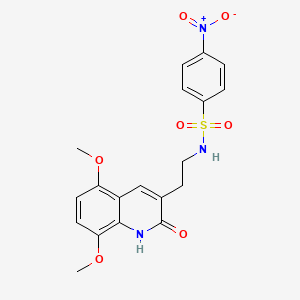
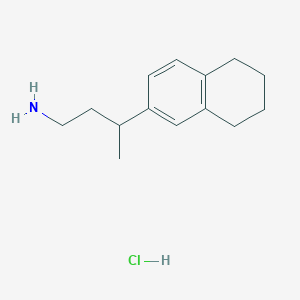
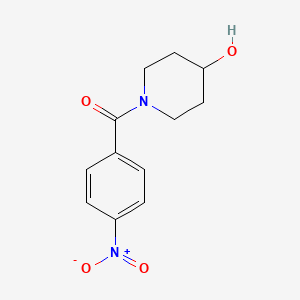
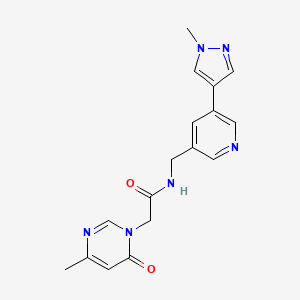
![4,6-Dihydrofuro[3,4-d][1,2]oxazole-3-carbaldehyde](/img/structure/B2396445.png)
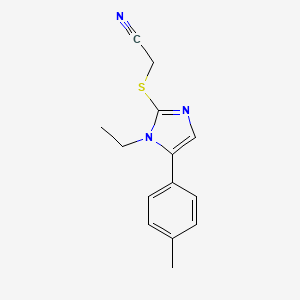

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-methoxyphenethyl)acetamide](/img/structure/B2396449.png)